Lipophilicity-Driven Property Differentiation: XLogP3-AA Comparison with Clinical Cyanoguanidines
The target compound presents a computed XLogP3-AA value of 2.2, providing a balanced lipophilicity that is distinct from key drug analogs. This value is over 3 log units lower than the highly lipophilic NAMPT inhibitor CHS 828, suggesting superior aqueous solubility and a different absorption profile. In contrast, it is significantly more lipophilic than the anti-hypertensive pinacidil, indicating enhanced membrane permeability potential [1][2][3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | Pinacidil: 1.5; Cimetidine: 0.4; CHS 828: 5.5 (estimated) |
| Quantified Difference | Δ = -3.3 vs. CHS 828; Δ = +0.7 vs. pinacidil |
| Conditions | Values computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This intermediate lipophilicity differentiates it from both hydrophilic (cimetidine) and highly lipophilic (CHS 828) analogs for in vitro screening, striking a balance between membrane permeability and aqueous solubility.
- [1] PubChem. (2025). Compound Summary for CID 43356, Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-. View Source
- [2] PubChem. (2025). Compound Summary for CID 4820, Pinacidil. View Source
- [3] PubChem. (2025). Compound Summary for CID 2756, Cimetidine. View Source
